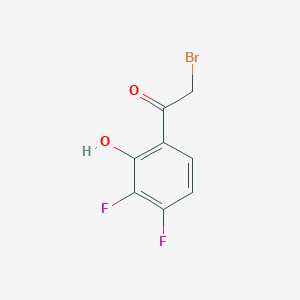

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one

Descripción general

Descripción

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrF2O2 It is a brominated derivative of ethanone, featuring both fluorine and hydroxyl substituents on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one typically involves the bromination of 1-(3,4-difluoro-2-hydroxyphenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones.

Oxidation: Formation of 2-bromo-1-(3,4-difluoro-2-oxophenyl)ethanone.

Reduction: Formation of 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary areas of interest for 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one is its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties. The presence of the difluorophenyl group may enhance the compound's bioactivity by improving its lipophilicity and metabolic stability.

Case Study: Anticancer Activity

Research has indicated that phenolic compounds can exhibit significant anticancer effects. A study focused on related compounds showed that modifications in the phenolic structure could lead to increased cytotoxicity against various cancer cell lines. Further investigation into this compound could reveal similar or enhanced activities.

Material Science

The unique chemical structure of this compound also positions it as a candidate for applications in material science, particularly in the development of advanced materials with specific optical or electronic properties.

Example: Organic Electronics

Fluorinated compounds are often utilized in organic electronics due to their favorable electronic properties. The incorporation of this compound into polymer matrices could lead to enhanced charge transport characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Environmental Studies

The environmental impact of pharmaceuticals and their metabolites is an ongoing area of research. The stability and degradation pathways of compounds like this compound in aquatic systems can provide insights into their environmental persistence and potential ecological risks.

Research Focus: Degradation Pathways

Studies examining the degradation pathways of similar brominated compounds have shown that they can undergo photodegradation or biotransformation in aquatic environments. Investigating these pathways for this compound could help assess its environmental safety.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Investigated for anti-inflammatory and anticancer properties | Possible enhancement of bioactivity |

| Material Science | Potential use in organic electronics | Improved electronic properties |

| Environmental Studies | Assessment of degradation pathways in aquatic systems | Insights into environmental persistence |

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-1-(3,4-difluorophenyl)ethanone

- 2-Bromo-1-(4-hydroxyphenyl)ethanone

- 2-Bromo-1-(3-hydroxy-4-iodophenyl)ethanone

Uniqueness

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Actividad Biológica

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one (CAS No. 1621375-69-6) is an organic compound with potential biological activities. Its molecular structure, characterized by a bromo substituent and difluoro and hydroxy groups on the phenyl ring, suggests diverse interactions within biological systems. This article delves into its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.03 g/mol |

| IUPAC Name | 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

A study exploring similar compounds found that derivatives with hydroxy and halogen substituents displayed significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as bromine and fluorine, enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells .

Case Study:

In vitro assays demonstrated that compounds structurally related to this compound exhibited IC₅₀ values lower than established chemotherapeutics like doxorubicin. This suggests a promising role in cancer treatment protocols .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research indicates that similar phenolic compounds can disrupt bacterial cell membranes or inhibit essential enzymes .

Research Findings:

A comparative study on phenolic compounds revealed that those with multiple halogen substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is hypothesized to involve interference with bacterial biofilm formation and cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Bromine (Br) | Enhances lipophilicity and membrane penetration |

| Fluorine (F) | Increases metabolic stability and potency |

| Hydroxy (OH) | Contributes to hydrogen bonding with biological targets |

Propiedades

IUPAC Name |

2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-3-6(12)4-1-2-5(10)7(11)8(4)13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRCQCWWMQRSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.